molecular formula C15H19BrO B1520692 2-(3-Bromophenyl)ethyl cyclohexyl ketone CAS No. 898760-93-5

2-(3-Bromophenyl)ethyl cyclohexyl ketone

Cat. No. B1520692
M. Wt: 295.21 g/mol
InChI Key: DDJHFBUBGIOJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H19BrO. It has a molecular weight of 295.22 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The IUPAC name for 2-(3-Bromophenyl)ethyl cyclohexyl ketone is 3-(3-bromophenyl)-1-cyclohexyl-1-propanone . The InChI code for this compound is 1S/C15H19BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 .

Scientific Research Applications

  • Regioselective Synthesis and Cyclization : The regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, forming alkylideneaminyl radical intermediates in the process (Uchiyama et al., 1998).

  • Michael Addition with β-Keto Esters : β-keto esters undergo Michael addition to 3-buten-2-one, facilitated by a pentacoordinate organosilicate catalyst. This reaction forms products like ethyl 2-oxo-1-(3-oxo-1-butyl)-1-cyclohexanecarboxylate with high yield, demonstrating the multifaceted applications of cyclohexanones (Tateiwa & Hosomi, 2001).

  • Synthesis and Mesomorphic Properties : 3,6-disubstituted cyclohex-2-enones, synthesized by the condensation of certain ketone hydrochlorides with alkylacetoacetic esters, exhibit interesting mesomorphic properties. The synthesis parameters, including reactant structure, catalysts, and solvents, significantly influence the yield and properties of these compounds (Bezborodov et al., 1997).

  • Biomimetic Synthesis of Amomols : The biomimetic synthesis of amomols from 2-(4-hydroxyphenyl)ethyl ketones involves the formation of spirocyclohexadienone-oxocarbenium cation species. This method has enabled the synthesis of homochiral amomols and their analogues, showing potential for biological evaluation against diseases like malaria (Traoré et al., 2011).

  • Formation of Cyclopentenones and α,β-Unsaturated Ketones : Allylidenetriphenylphosphorane is utilized as a bifunctional reagent to form cyclopentenones and α,β-unsaturated ketones through reactions with α-bromo ketones. This process involves a sequence of alkylation at the γ position and an intramolecular Wittig reaction, offering a pathway for synthesizing complex organic structures (Hatanaka et al., 1994).

  • New Synthesis of 3-Alkyl-2-hydroxy-2-cyclohexen-1-ones : A novel synthesis approach for 3-alkyl-2-hydroxy-2-cyclohexen-1-ones, key components in coffee aroma, has been described. This method involves the oxidation and subsequent reactions of certain cyclohexanecarboxylates, showcasing the versatility of cyclohexanone derivatives in flavor chemistry (Sato et al., 1974).

  • Formation of Liquid Crystalline Derivatives : The synthesis of 3,6-disubstituted cyclohex-2-enones and their transformation into novel liquid crystalline cyclohexene and cyclohexane derivatives highlight the potential of these compounds in creating materials with unique properties, such as liquid crystals (Bezborodov et al., 2002).

properties

IUPAC Name

3-(3-bromophenyl)-1-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJHFBUBGIOJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)ethyl cyclohexyl ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromophenyl)ethyl cyclohexyl ketone
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2-(3-Bromophenyl)ethyl cyclohexyl ketone
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2-(3-Bromophenyl)ethyl cyclohexyl ketone
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2-(3-Bromophenyl)ethyl cyclohexyl ketone
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